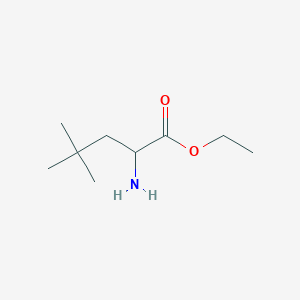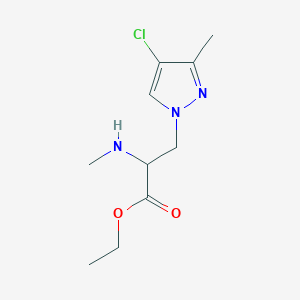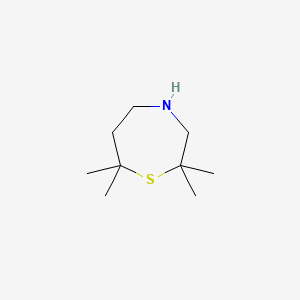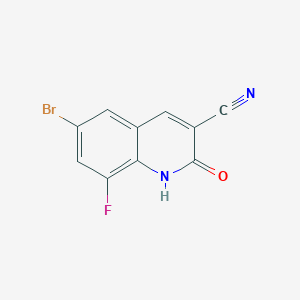
Ethyl 2-amino-4,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4,4-dimethylpentanoate: is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid and contains an amino group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-amino-4,4-dimethylpentanoate typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials used are generally of high purity to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-4,4-dimethylpentanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-nitro-4,4-dimethylpentanoate.
Reduction: Formation of 2-amino-4,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-amino-4,4-dimethylpentanoate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Biology: In biological research, this compound can be used as a precursor for the synthesis of amino acid derivatives. These derivatives can be used in studies related to protein structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. It is also used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-4,4-dimethylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,4-dimethylbutanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both an amino group and an ethyl ester group allows for a wide range of chemical reactions and applications. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
ethyl 2-amino-4,4-dimethylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)7(10)6-9(2,3)4/h7H,5-6,10H2,1-4H3 |
Clé InChI |
FGAFDMQUGIMOHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)



![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)









